5-Fluoro-2-mercaptobenzothiazole
CAS No.: 155559-81-2
Cat. No.: VC21268997
Molecular Formula: C7H4FNS2
Molecular Weight: 185.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155559-81-2 |
---|---|
Molecular Formula | C7H4FNS2 |
Molecular Weight | 185.2 g/mol |
IUPAC Name | 5-fluoro-3H-1,3-benzothiazole-2-thione |
Standard InChI | InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) |
Standard InChI Key | JXMNNMYCHOHEDG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)NC(=S)S2 |
Canonical SMILES | C1=CC2=C(C=C1F)NC(=S)S2 |
Introduction
Chemical Identity and Structure
Basic Information
5-Fluoro-2-mercaptobenzothiazole is a benzothiazole derivative characterized by a fluorine atom at the 5-position and a mercapto (thiol) group at the 2-position. This compound belongs to the broader class of heterocyclic organosulfur compounds, specifically within the benzothiazole family.
Chemical Identifiers
The compound can be identified through various chemical identifiers as presented in the table below:
Identifier Type | Value |
---|---|
Molecular Formula | C₇H₄FNS₂ |
CAS Registry Number | 155559-81-2 |
Molecular Weight | 185.2 g/mol |
DSSTOX Substance ID | DTXSID30379079 |
Canonical SMILES | C1=CC2=C(C=C1F)NC(=S)S2 |
Structural Representation
The structure of 5-Fluoro-2-mercaptobenzothiazole consists of a benzene ring fused with a thiazole ring. The fluorine atom is positioned on the benzene portion at carbon-5, while the mercapto group is attached to carbon-2 of the thiazole portion. This specific substitution pattern contributes to the compound's unique chemical reactivity and potential biological activities.
Physical and Chemical Properties
Physical Properties
The physical properties of 5-Fluoro-2-mercaptobenzothiazole can be inferred from related compounds in the mercaptobenzothiazole family. It likely exists as a crystalline solid at room temperature, with limited water solubility but greater solubility in organic solvents.
Chemical Reactivity
5-Fluoro-2-mercaptobenzothiazole exhibits chemical reactivity primarily through its mercapto group, which can participate in various chemical transformations:
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The mercapto group can undergo oxidation to form disulfides
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It can participate in substitution reactions to form thioethers
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The compound can act as a nucleophile in various organic reactions
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The fluorine substituent influences the electronic distribution, potentially affecting reactivity patterns compared to unfluorinated analogs
Applications and Research Significance
Research Significance
The presence of both a fluorine atom and a mercapto group in this benzothiazole framework makes this compound potentially significant for structure-activity relationship studies, particularly when comparing its properties and activities with non-fluorinated analogs.
Comparison with Related Compounds
Structural Analogs
The table below compares 5-Fluoro-2-mercaptobenzothiazole with structurally related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
5-Fluoro-2-mercaptobenzothiazole | C₇H₄FNS₂ | 185.2 | Fluorine at position 5 |
2-Mercaptobenzothiazole | C₇H₅NS₂ | 167.25 | No substituent on the benzene ring |
5-Bromo-2-mercaptobenzothiazole | C₇H₄BrNS₂ | 246.2 | Bromine at position 5 |
Comparative Analysis
The substitution of hydrogen with fluorine at position 5 likely influences several properties:
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Electronic effects: The fluorine atom's high electronegativity alters the electron distribution within the molecule, potentially affecting its chemical reactivity and intermolecular interactions.
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Metabolic stability: Fluorine substitution often enhances metabolic stability in bioactive compounds by protecting adjacent positions from oxidative metabolism.
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Bioavailability: The presence of fluorine may alter the compound's lipophilicity and membrane permeability compared to the unsubstituted analog.
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Binding interactions: Fluorine can participate in unique binding interactions when the compound interacts with biological macromolecules, potentially enhancing selectivity or affinity.
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